4-Ethyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid
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Overview
Description
4-Ethyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid is a heterocyclic compound with a unique structure that combines a benzo-oxazine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-3-oxobutanoic acid with an appropriate amine to form the oxazine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in the formation of esters or amides .
Scientific Research Applications
4-Ethyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Lacks the carboxylic acid group, resulting in different chemical properties.
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid: Lacks the ethyl and dimethyl groups, leading to different reactivity.
Uniqueness
4-Ethyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4-Ethyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antioxidant, antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is C13H15NO4 with a molecular weight of 249.26 g/mol. The structure features a benzoxazine ring, which is known for its diverse pharmacological properties.
1. Antioxidant Activity
Research indicates that compounds containing the benzoxazine moiety exhibit significant antioxidant properties. Studies have shown that derivatives of benzoxazines can effectively scavenge free radicals and reduce oxidative stress in cellular models. For instance, compounds similar to 4-Ethyl-2,2-dimethyl-3-oxo have been tested for their ability to enhance the expression of heme oxygenase-1 (HO-1), a key regulator of oxidative stress response in cells .
2. Antimicrobial Activity
Benzoxazine derivatives have demonstrated promising antimicrobial effects against various pathogens. Specifically, compounds with structural similarities to 4-Ethyl-2,2-dimethyl-3-oxo have been reported to inhibit the growth of bacteria and fungi. For example, certain derivatives have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics against strains such as Escherichia coli and Staphylococcus aureus .
3. Anticancer Activity
The anticancer potential of benzoxazine derivatives has been explored extensively. Compounds similar to 4-Ethyl-2,2-dimethyl-3-oxo have been evaluated in vitro against various cancer cell lines. Results indicate that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
4. Anti-inflammatory Activity
Inflammation plays a critical role in many chronic diseases. Some studies have highlighted the anti-inflammatory effects of benzoxazine derivatives by demonstrating their ability to reduce pro-inflammatory cytokine production in cellular models. This suggests potential therapeutic applications in treating inflammatory conditions .
Case Studies
Several case studies have highlighted the biological activities of compounds related to 4-Ethyl-2,2-dimethyl-3-oxo:
- Antioxidant Effects : A study evaluated the antioxidant capacity of various benzoxazine derivatives using human skin fibroblasts. The most effective compounds were found to significantly reduce reactive oxygen species (ROS) levels and enhance cellular viability in both young and senescent cells .
- Antimicrobial Testing : In a comparative study of antimicrobial activities, several benzoxazine derivatives were tested against fungal pathogens such as Aspergillus niger. The results indicated that certain substitutions on the benzoxazine ring could enhance antifungal activity significantly .
- Anticancer Properties : A specific derivative was tested against breast cancer cell lines and demonstrated a dose-dependent inhibition of cell growth alongside increased apoptosis markers .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
4-ethyl-2,2-dimethyl-3-oxo-1,4-benzoxazine-6-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c1-4-14-9-7-8(11(15)16)5-6-10(9)18-13(2,3)12(14)17/h5-7H,4H2,1-3H3,(H,15,16) |
InChI Key |
BKWYEZNPQHGSSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C(=O)O)OC(C1=O)(C)C |
Origin of Product |
United States |
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